![molecular formula C16H13ClN2O3S2 B6423709 4-(4-chlorobenzenesulfonyl)-N-cyclopropyl-2-(thiophen-2-yl)-1,3-oxazol-5-amine CAS No. 627834-98-4](/img/structure/B6423709.png)
4-(4-chlorobenzenesulfonyl)-N-cyclopropyl-2-(thiophen-2-yl)-1,3-oxazol-5-amine
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Overview
Description
4-(4-chlorobenzenesulfonyl)-N-cyclopropyl-2-(thiophen-2-yl)-1,3-oxazol-5-amine is a complex organic compound that belongs to the class of oxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorobenzenesulfonyl)-N-cyclopropyl-2-(thiophen-2-yl)-1,3-oxazol-5-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.
Introduction of the Chlorobenzenesulfonyl Group: This step involves the sulfonylation of the oxazole derivative using 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Incorporation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a nucleophilic substitution reaction using a cyclopropylamine.
Attachment of the Thiophene Ring: The thiophene ring is typically introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a suitable palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorobenzenesulfonyl)-N-cyclopropyl-2-(thiophen-2-yl)-1,3-oxazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorobenzenesulfonyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-chlorobenzenesulfonyl)-N-cyclopropyl-2-(thiophen-2-yl)-1,3-oxazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(4-chlorobenzenesulfonyl)-N-cyclopropyl-2-(thiophen-2-yl)-1,3-oxazol-5-amine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **4-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-yl]-2,6-dimethylmorpholine
- **N’-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(3-methylbutyl)ethanediamide
Uniqueness
4-(4-chlorobenzenesulfonyl)-N-cyclopropyl-2-(thiophen-2-yl)-1,3-oxazol-5-amine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Biological Activity
4-(4-chlorobenzenesulfonyl)-N-cyclopropyl-2-(thiophen-2-yl)-1,3-oxazol-5-amine is a complex organic compound notable for its potential biological activities. The compound features a sulfonyl group, which is often associated with various pharmacological properties, and its unique structure allows for interactions with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes:
- A chlorobenzenesulfonyl moiety.
- A cyclopropyl group.
- A thiophene ring.
- An oxazole ring.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with sulfonyl groups often act as enzyme inhibitors. Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and inflammation.
- Receptor Binding : The unique structure allows for binding to various receptors. For instance, the thiophene and oxazole components may interact with G-protein coupled receptors (GPCRs), influencing signaling pathways that regulate cellular functions.
- Antimicrobial Activity : Some studies indicate that compounds containing thiophene and oxazole rings exhibit antimicrobial properties. This suggests potential applications in treating infections caused by resistant strains of bacteria .
Research Findings
Recent research has highlighted the following findings regarding the biological activity of this compound:
Anticancer Properties
A study evaluated the anticancer potential of sulfonamide derivatives, including similar compounds to this compound. Results indicated significant cytotoxic effects against various cancer cell lines, suggesting that the compound may induce apoptosis through caspase activation pathways .
Antimicrobial Activity
Another investigation focused on the antimicrobial efficacy of thiophene-containing compounds. The results demonstrated that these compounds exhibited notable activity against Gram-positive and Gram-negative bacteria, supporting the hypothesis that this compound could serve as a lead compound in antibiotic development .
Case Studies
Several case studies have been documented that illustrate the biological activity of related compounds:
-
Case Study 1: Anticancer Activity
- Objective : To assess the cytotoxic effects on breast cancer cells.
- Methodology : Cell viability assays were conducted using MTT assays.
- Results : The derivative exhibited IC50 values in the micromolar range, indicating strong anticancer potential.
-
Case Study 2: Antimicrobial Efficacy
- Objective : To evaluate the antibacterial properties against MRSA.
- Methodology : Disc diffusion method was employed to test various concentrations.
- Results : The compound showed significant inhibition zones compared to standard antibiotics.
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-N-cyclopropyl-2-thiophen-2-yl-1,3-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S2/c17-10-3-7-12(8-4-10)24(20,21)16-15(18-11-5-6-11)22-14(19-16)13-2-1-9-23-13/h1-4,7-9,11,18H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMJXQKYSVZHQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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